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Compound of Interest

Compound Name: Stachybotrylactam

Cat. No.: B10778778

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary
metabolites produced by various species of the fungus Stachybotrys. As a member of this
structurally complex family of natural products, Stachybotrylactam has garnered interest for
its diverse biological activities. This technical guide provides a comprehensive overview of the
known biological effects of Stachybotrylactam, with a focus on its antiviral,
immunosuppressive, and potential anti-inflammatory properties. This document summarizes
key quantitative data, details relevant experimental protocols, and visualizes the proposed
signaling pathways to facilitate further research and drug development efforts.

Chemical Properties

Chemical Formula: C23H31NOa

Molecular Weight: 385.5 g/mol

CAS Number: 163391-76-2

Class: Phenylspirodrimane

Biological Activities
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Antiviral Activity: HIV-1 Protease Inhibition

Stachybotrylactam has demonstrated in vitro antiviral activity through the inhibition of the
human immunodeficiency virus type 1 (HIV-1) protease.[1] This viral enzyme is crucial for the
life cycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional proteins.
The inhibition of HIV-1 protease by Stachybotrylactam prevents the formation of infectious
viral particles. The potency of this inhibition has been quantified with an 1Cso value of 161 uM.

[1]

Immunosuppressive Activity: Complement System
Inhibition

Phenylspirodrimanes, the class of compounds to which Stachybotrylactam belongs, are
presumed to possess immunosuppressive properties.[2] The proposed mechanism for this
activity is the inhibition of the complement system, a critical component of the innate immune
response. A closely related phenylspirodrimane, K-76, has been shown to inhibit the
complement cascade by blocking the C5 intermediate step.[3][4] This prevents the formation of
the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.

While direct studies on Stachybotrylactam's effect on the complement system are limited, the
activity of K-76 provides a strong model for its potential mechanism of immunosuppression.

Potential Anti-inflammatory Activity: Modulation of the
NF-kB and ROS Signaling Pathways

While direct studies on the anti-inflammatory activity of Stachybotrylactam are not extensively
available, research on other phenylspirodrimanes suggests a likely mechanism of action.
Several phenylspirodrimanes have been shown to exhibit anti-inflammatory effects by inhibiting
the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7
macrophages.[5] One particular study on a novel phenylspirodrimane, designated as
compound 10, demonstrated that its anti-inflammatory effect is mediated through the inhibition
of the NF-kB/ROS signaling pathways.[1] This compound was found to inhibit the production of
reactive oxygen species (ROS), which in turn may inhibit the activation of the transcription
factor NF-kB, a key regulator of inflammatory gene expression.[1] Given the structural
similarity, it is plausible that Stachybotrylactam shares this anti-inflammatory mechanism.
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Cytotoxicity Profile

Stachybotrylactam has been evaluated for its cytotoxic effects on human liver cancer cells
(HepG2). In these studies, it showed no observable cytotoxicity at concentrations up to 100
MM.[1] This suggests a favorable selectivity index, particularly when considering its antiviral and
potential immunosuppressive and anti-inflammatory activities.
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Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening inhibitors of HIV-1 protease.
Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10%
glycerol)

Stachybotrylactam (or other test compounds)
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o 96-well black microplates

e Fluorometric microplate reader

Procedure:

Prepare a stock solution of Stachybotrylactam in a suitable solvent (e.g., DMSO).
e In a 96-well plate, add assay buffer to each well.

» Add serial dilutions of Stachybotrylactam to the test wells. Include a positive control (a
known HIV-1 protease inhibitor) and a negative control (solvent only).

e Add the HIV-1 Protease to all wells except for the blank (buffer only).
 Incubate the plate at 37°C for 15 minutes.
« Initiate the reaction by adding the fluorogenic substrate to all wells.

o Immediately measure the fluorescence intensity at the appropriate excitation and emission
wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

e Calculate the rate of reaction for each well.

o Determine the percent inhibition for each concentration of Stachybotrylactam and calculate
the 1Cso value.

HepG2 Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on
HepG2 cells.

Materials:
e HepG2 cells
o Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

o Stachybotrylactam
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
96-well clear microplates

Microplate reader

Procedure:

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10# cells/well and
incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of Stachybotrylactam in culture medium.

Remove the old medium from the cells and add the medium containing the different
concentrations of Stachybotrylactam. Include a vehicle control (medium with solvent) and a
positive control (a known cytotoxic agent).

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing
viable cells to metabolize the MTT into formazan crystals.

Remove the MTT-containing medium and add the solubilization solution to dissolve the
formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the concentration at which no significant cytotoxicity is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of a compound by measuring the

inhibition of NO production in LPS-stimulated macrophages.

Materials:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b10778778?utm_src=pdf-body
https://www.benchchem.com/product/b10778778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 RAW 264.7 macrophage cells

o Complete culture medium

» Lipopolysaccharide (LPS)

o Stachybotrylactam

e Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water)

e Sodium nitrite standard solution

e 96-well clear microplates

e Microplate reader

Procedure:

o Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

o Pre-treat the cells with various concentrations of Stachybotrylactam for 1-2 hours.

» Stimulate the cells with LPS (e.g., 1 pg/mL) and incubate for 24 hours. Include a control
group with no LPS, a group with LPS only, and a positive control group (LPS + a known NO
inhibitor).

 After incubation, collect the cell culture supernatant.

e In a new 96-well plate, add the supernatant from each well.

o Prepare a standard curve using the sodium nitrite solution.

e Add Griess Reagent Part A to all wells, followed by Part B.

e Incubate in the dark at room temperature for 10-15 minutes.

o Measure the absorbance at 540 nm.
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o Determine the concentration of nitrite in the supernatants using the standard curve and
calculate the percentage inhibition of NO production by Stachybotrylactam.

Signaling Pathways and Experimental Workflows
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Proposed Mechanism of Complement Inhibition by Phenylspirodrimanes
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Hypothesized Anti-inflammatory Signaling Pathway of Stachybotrylactam
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Experimental Workflow for Assessing Biological Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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